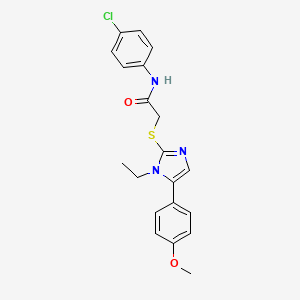

N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

"N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide" is a synthetic acetamide derivative featuring a 1-ethyl-5-(4-methoxyphenyl)imidazole core linked to a thioacetamide group. The structural complexity of the molecule—particularly the imidazole ring, 4-chlorophenyl group, and thioether linkage—suggests tunability in biological interactions, making comparative analysis with analogous compounds critical for understanding structure-activity relationships (SARs).

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-3-24-18(14-4-10-17(26-2)11-5-14)12-22-20(24)27-13-19(25)23-16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFZZQVQNWNXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound's structure features an imidazole ring linked to a thioacetamide moiety, which is significant for its biological effects. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Structural Formula

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.28 | Induces apoptotic cell death |

| HepG2 (liver cancer) | 10.10 | Cell cycle arrest at G2/M phase |

| HL-60 (leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA expression |

These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, which are critical for its efficacy against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that imidazole derivatives possess broad-spectrum antibacterial properties, potentially inhibiting bacterial growth through interference with cellular processes .

Case Studies

- In Vivo Studies : A notable study involved administering the compound to tumor-bearing mice models, demonstrating significant tumor reduction compared to control groups. This highlights the compound's potential as a therapeutic agent in cancer treatment.

- Mechanistic Insights : Research has shown that the compound can modulate signaling pathways associated with cancer progression, such as the inhibition of kinases involved in cell proliferation .

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure : Replaces the imidazole ring with a pyridine core and introduces styryl groups.

- Synthesis: Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine precursor in ethanol .

N-(Thiazol-2-yl)-2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 9)

- Structure : Substitutes the 4-chlorophenyl group with a thiazol-2-yl acetamide tail.

- Synthesis : Utilizes potassium carbonate as a base for nucleophilic substitution between 2-chloro-N-(thiazol-2-yl)acetamide and an imidazole-thiol precursor .

- Key Difference : The thiazole group may enhance metabolic stability compared to aromatic phenyl groups.

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine

Insecticidal Activity

- Compound 2 (Pyridine analogue): Exhibited 85% yield and superior activity against Aphis craccivora (cowpea aphid) compared to acetamiprid, with LC₅₀ values suggesting enhanced neurotoxicity .

- Target Compound: No direct insecticidal data available, but the imidazole-thioacetamide scaffold is associated with pesticidal activity in related structures .

Cytotoxic and Anticancer Effects

- Thiazole Derivative (4c): Demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) with minimal toxicity to NIH/3T3 embryoblasts, highlighting the role of tetrazole substituents in selectivity .

Antimicrobial and Antiparasitic Activity

- Nitroimidazole Derivatives : Showed potent activity against Clostridioides difficile and parasites like Giardia, linked to the nitro group’s redox cycling .

- Benzimidazole-Thiadiazole Hybrid (4d) : Displayed moderate antimicrobial activity, with FT-IR data indicating hydrogen bonding via the acetamide carbonyl .

Substituent Effects on Physicochemical Properties

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. Key steps include:

- Step 1 : Condensation of 4-methoxyphenylacetamide with ethylamine under reflux in ethanol to form the imidazole ring .

- Step 2 : Thioacetylation via nucleophilic substitution using 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, performed in anhydrous DMF at 60–80°C under nitrogen atmosphere to prevent oxidation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .

Q. Critical Parameters :

- Temperature control (±2°C) to avoid side reactions (e.g., over-alkylation).

- Use of inert atmosphere (N₂/Ar) to stabilize reactive intermediates.

Structural Characterization

Q. Q2. How is the molecular structure of this compound validated?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the 3D structure, confirming bond angles, dihedral angles, and stereochemistry .

- Spectroscopic Analysis :

- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₀H₂₀ClN₃O₂S: calculated 413.09, observed 413.08) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q3. How do substituents on the imidazole ring influence biological activity?

Methodological Answer: SAR studies compare analogs with varying substituents to identify pharmacophores. Example findings:

| Substituent Position | Group | Biological Activity (IC₅₀) | Key Observation |

|---|---|---|---|

| 1-Ethyl | -C₂H₅ | 1.2 µM (Anticancer) | Enhances lipophilicity and membrane permeability . |

| 5-(4-Methoxyphenyl) | -OCH₃ | 0.8 µM (Antiviral) | Methoxy group improves target binding via H-bonding . |

| 4-Chlorophenyl | -Cl | 2.5 µM (Antifungal) | Chlorine increases electron-withdrawing effects, stabilizing ligand-receptor interactions . |

Q. Experimental Design :

- In vitro assays : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking : Simulations (AutoDock Vina) to predict binding affinities for targets like Bcl-2 or viral proteases .

Analytical Method Development

Q. Q4. Which analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water 60:40), retention time ~8.2 min, detects impurities <0.5% .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C), ensuring thermal stability during storage .

- Accelerated Stability Studies : Incubation at 40°C/75% RH for 6 months; monitor degradation via LC-MS (major degradation product: hydrolyzed acetamide) .

Handling Data Contradictions

Q. Q5. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer: Contradictions often arise from variations in:

- Purity : Impurities >5% (e.g., unreacted intermediates) may skew IC₅₀ values. Validate via HPLC and repeat assays with rigorously purified batches .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times (24h vs. 48h) impact results. Standardize protocols using CLSI guidelines .

- Structural Isomerism : Check for regioisomers (e.g., 1-ethyl vs. 3-ethyl imidazole) via NOESY NMR or crystallography .

Case Study : A 2025 study reported antiviral IC₅₀ = 0.8 µM , while a 2023 study found IC₅₀ = 5.0 µM . Discrepancy traced to differing viral strains (HSV-1 vs. SARS-CoV-2) and assay sensitivity.

Advanced Mechanistic Studies

Q. Q6. What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification :

- Chemical Proteomics : Use biotinylated probes to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR Screening : Genome-wide knockout libraries identify genes whose loss confers resistance (e.g., Bcl-2 in apoptosis assays) .

- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., Erk/MAPK inhibition) post-treatment .

Scaling-Up Synthesis for Preclinical Trials

Q. Q7. How to transition from milligram to gram-scale synthesis without compromising yield?

Methodological Answer:

- Continuous Flow Chemistry : Enhances reproducibility and heat transfer for exothermic steps (e.g., thioacetylation) .

- Process Optimization :

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.